molecular formula C20H20Br2O3 B3059970 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) CAS No. 157891-77-5

1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one)

Cat. No.: B3059970
CAS No.: 157891-77-5
M. Wt: 468.2 g/mol
InChI Key: NLQYLAGTRCDBEY-UHFFFAOYSA-N
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Description

Chemical Structure:
1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) (CAS: 157891-77-5) consists of two 2-bromo-2-methylpropan-1-one moieties linked via an oxybis(4,1-phenylene) group (a diphenyl ether core). The bromine atoms at the α-position of the ketone groups enhance its electrophilicity, making it reactive in nucleophilic substitutions or cross-coupling reactions .

Applications: The bromine substituents likely position this compound as a precursor in Suzuki-Miyaura or Buchwald-Hartwig couplings for constructing complex organic frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-[4-[4-(2-bromo-2-methylpropanoyl)phenoxy]phenyl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Br2O3/c1-19(2,21)17(23)13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)18(24)20(3,4)22/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQYLAGTRCDBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)(C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566452
Record name 1,1'-[Oxydi(4,1-phenylene)]bis(2-bromo-2-methylpropan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157891-77-5
Record name 1,1'-[Oxydi(4,1-phenylene)]bis(2-bromo-2-methylpropan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) typically involves the bromination of 1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The central ether linkage and phenyl rings contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Core Linker Substituents Key Properties Applications References
Target Compound (157891-77-5) Oxybis(4,1-phenylene) 2-Bromo-2-methylpropan-1-one High electrophilicity due to Br; Melting point not reported Cross-coupling precursor
1,1'-[Oxybis(4,1-phenylene)]bis(2-hydroxy-2-methyl-1-propanone) (71868-15-0) Oxybis(4,1-phenylene) 2-Hydroxy-2-methylpropan-1-one Photoinitiator (UV curing); Mp: Not specified Polymer chemistry, coatings
1,1′-(Sulfonylbis(4,1-phenylene))bis(ethan-1-one) (CAS not provided) Sulfonylbis(4,1-phenylene) Acetophenone Electron-withdrawing sulfonyl group; Synthesized via Pd-catalyzed cross-coupling Materials science
(2E,2′E)-1,1′-((propane-1,3-diylbis(oxy))bis(4,1-phenylene))bis(3-(1H-indol-3-yl)prop-2-en-1-one) (c6) Propane-1,3-diylbis(oxy) Enone-indole hybrid Solid (Mp: 197°C); IR: C=O at ~1700 cm⁻¹ Anticancer agents, fluorescence probes
2,2'-(Oxybis(4,1-phenylene))bis(1H-benzo[d]imidazole) (CAS not provided) Oxybis(4,1-phenylene) Benzimidazole Alkaline stability; NMR-confirmed aromatic protons Proton-exchange membranes

Key Comparative Analysis :

Reactivity :

  • The target compound ’s bromine atoms render it more reactive in substitution reactions compared to the hydroxylated analog (CAS 71868-15-0). For example, bromine facilitates Pd-catalyzed couplings, whereas hydroxyl groups in the photoinitiator participate in radical polymerization .
  • Sulfonyl-linked bis-ketones (e.g., 1,1′-(sulfonylbis(4,1-phenylene))bis(ethan-1-one)) exhibit lower electrophilicity due to the electron-withdrawing sulfonyl group, making them less reactive in nucleophilic attacks compared to the brominated target .

Enone-containing analogs (e.g., c6–c10 in ) show varied melting points (90–197°C), influenced by conjugation and π-π stacking, while the target compound’s melting point remains uncharacterized .

Synthetic Utility :

  • The target compound ’s diphenyl ether core is structurally analogous to photoinitiators () but diverges in application due to bromine’s role in cross-coupling.
  • Compounds like 1,1'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propane-3,1-diyl))bis(azanediyl))bis(4,1-phenylene))bis(ethan-1-one) () utilize Cu(I)/Pd(0) catalysis for arylations, suggesting shared synthetic pathways with the target compound .

Spectroscopic Differentiation :

  • IR spectra of the target compound would show C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹), distinct from hydroxylated analogs (O-H ~3400 cm⁻¹) or sulfonyl derivatives (S=O ~1350 cm⁻¹) .
  • NMR of the target would display aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons adjacent to bromine (δ 75–85 ppm) .

Research Findings and Implications

  • Catalytic Efficiency : Pd(0) catalysts () achieve higher yields (85%) for diphenyl ether derivatives compared to Cu(I) (38%), suggesting optimized conditions for scaling the target compound’s synthesis .
  • Functional Group Interplay : Replacing bromine with hydroxyl groups (as in ) shifts utility from reactive intermediates to photoinitiators, emphasizing substituent-driven application tailoring .

Biological Activity

1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one), also known by its CAS number 157891-77-5, is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H20Br2O3
  • Molar Mass : 468.18 g/mol
  • CAS Number : 157891-77-5

The compound features a biphenyl structure linked by an ether linkage and contains brominated ketone groups, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) exhibit notable antimicrobial properties. A study on cyclometallated iridium(III) complexes demonstrated significant bactericidal activity against Staphylococcus aureus, suggesting that halogenated compounds may share similar mechanisms of action against bacterial pathogens .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of brominated compounds have been well-documented. For instance, studies have shown that brominated phenyl compounds can induce apoptosis in cancer cell lines. A related compound was found to inhibit the proliferation of ovarian and cervical cancer cells with IC50 values in the micromolar range . The structural characteristics of 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) may enhance its interaction with cellular targets involved in cancer progression.

The biological activity of 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate ROS, leading to oxidative stress in cells, which can trigger apoptosis.
  • Enzyme Inhibition : The presence of bromine atoms may enhance the ability of the compound to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival .

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of halogenated phenyl compounds revealed that derivatives similar to 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) exhibited minimum inhibitory concentrations (MICs) against various bacterial strains. The study reported MIC values as low as 5 µg/mL for certain derivatives against resistant strains of bacteria .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of several brominated phenyl compounds on human cancer cell lines. Results indicated that compounds with structural similarities to 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) had IC50 values ranging from 10 µM to 30 µM against ovarian cancer cells. The mechanism was primarily attributed to apoptosis mediated through ROS generation .

Q & A

Q. What analytical approaches resolve contradictions in thermal degradation profiles across studies?

  • Methodological Answer :
  • TGA-DSC : Perform under inert (N₂) and oxidative (O₂) atmospheres to differentiate thermal decomposition (200–300°C) vs. combustion pathways.
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energies and identify dominant degradation mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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